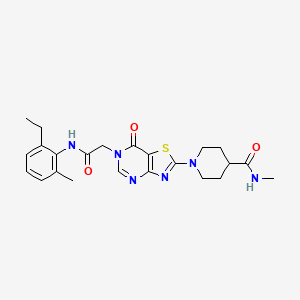

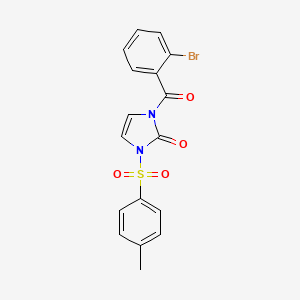

1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one” is a complex organic molecule. It contains a bromobenzoyl group, a tosyl group, and an imidazolone group .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromobenzoyl and tosyl groups could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

Without specific data on “1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one”, it’s difficult to provide an analysis of its physical and chemical properties .Scientific Research Applications

Catalysis and Homogeneous Catalysis

Compounds structurally related to 1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one have been utilized in homogeneous catalysis, demonstrating efficacy in facilitating C-C coupling reactions. For instance, imidazole derivatives have been employed as ligands in palladium-catalyzed arylation processes, indicating their potential in enhancing the efficiency and selectivity of synthetic pathways (Yamamoto et al., 2015).

Environmental Applications

Imidazolium-based compounds have shown promise in environmental applications, particularly in CO2 capture. A study on a room temperature ionic liquid incorporating an imidazole cation demonstrated reversible CO2 sequestration capabilities, suggesting that derivatives of imidazoles might be explored for carbon capture and sequestration technologies (Bates et al., 2002).

Material Science

In the realm of materials science, imidazole derivatives have been investigated for their self-assembly and mesophase behavior in ionic liquid crystals. These studies reveal the potential of such compounds in designing new materials with tailored properties, such as phase transitions and electronic characteristics (Cheng et al., 2012).

Synthesis of Heterocyclic Compounds

Imidazolium salts and related structures serve as precursors or intermediates in the synthesis of heterocyclic compounds, demonstrating versatility in organic synthesis. For example, the transformation of azirines with imidazolium bromides to yield pyrrolylimidazole derivatives showcases the utility of imidazole-based reagents in constructing complex heterocyclic frameworks (Khlebnikov et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-bromobenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O4S/c1-12-6-8-13(9-7-12)25(23,24)20-11-10-19(17(20)22)16(21)14-4-2-3-5-15(14)18/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLMPLIPZQXNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromobenzoyl)-3-tosyl-1H-imidazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2886159.png)

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886164.png)

![2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2886166.png)

![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)